4-Methyl-5-thiazoleethanol - 137-00-8

4-Methyl-5-thiazoleethanol

Catalog Number: EVT-308529
CAS Number: 137-00-8
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: It has been identified in various natural sources, including the Armadillidae family of terrestrial crustaceans [] and the roots of Panax ginseng [, ].
  • Role in Scientific Research:
    • Flavor and Fragrance Research: It is recognized as a key aroma compound in various food products, including dog food [], beef flavor [], white bread [], and spice liquids derived from jellyfish protein [].
    • Material Science: Its use as a building block for synthesizing novel ionic liquids with potential applications in various fields has been explored [].
    • Biomedical Research: Studies have investigated its role as a potential biomarker for certain diseases, such as non-alcoholic fatty liver disease (NAFLD) []. It has also been explored in radiopharmaceutical chemistry as a component of a ternary ligand system for technetium-99m labeling of bioactive molecules [].
Synthesis Analysis
  • From 3-acetyl-propanol: A multistep synthesis starts with 3-acetyl-propanol, involving esterification, chlorination, cyclization, reduction, and saponification to yield the final product [].
  • Maillard Reaction: 4-Methyl-5-thiazoleethanol is formed as a product of the Maillard reaction, a complex series of reactions between reducing sugars and amino acids that occurs upon heating. It has been identified in model Maillard reaction systems [] and in food products subjected to heat treatment, like chicken bone extract [] and marinated chicken [].
Molecular Structure Analysis
  • Dehydrocoupling Reactions: It reacts with linear poly(methylhydrosiloxane) under mild catalytic conditions in dehydrocoupling reactions []. This reaction allows for the modification of siloxane polymers, leading to materials with potentially tailored properties.
  • Esterification Reactions: It reacts with 4-ethyloctanoyl chloride to produce novel sulfur-containing ester flavor compounds, demonstrating its potential in flavor chemistry [].
  • Thiazolium Salt Formation: It can be converted into thiazolium salts, which have been investigated as organocatalysts in organic synthesis [].
Mechanism of Action
  • Flavor Perception: Its contribution to flavor profiles is attributed to its volatility and interaction with olfactory receptors, eliciting specific sensory perceptions associated with meaty, roasted, or savory notes [, , , , ].
Physical and Chemical Properties Analysis
  • Odor: It possesses a distinct odor often described as meaty, roasted, or savory [, , , ].
  • Volatility: It is a volatile compound, a property crucial for its role in aroma and flavor perception [, ].
Applications
  • Food Science and Technology:

    • Flavor Enhancement: It is intentionally added or generated through processing to enhance the flavor profile of various food products, including pet food [], processed meat products [], and baked goods [].
    • Flavor Characterization: Its presence and concentration in food products are analyzed to understand flavor profiles and differences arising from processing methods or ingredient variations [, , ].
  • Materials Science:

    • Ionic Liquid Synthesis: It serves as a precursor for synthesizing novel thiazolium-based ionic liquids, which hold promise as solvents, electrolytes, or catalysts in various applications [].
  • Biomedical Research:

    • Disease Biomarker: Altered fecal levels of 4-Methyl-5-thiazoleethanol have been identified as a potential biomarker for non-alcoholic fatty liver disease (NAFLD), hinting at its potential role in diagnosis or monitoring disease progression [, ].
    • Radiopharmaceutical Chemistry: It has been explored as a coligand in ternary ligand systems for technetium-99m labeling, enabling the development of potential radiopharmaceuticals for diagnostic imaging [].
  • Environmental Science:

    • Microbial Metabolism: Its role in vitamin B1 cycling in marine environments is being investigated [, , ]. Studies have shown that some marine picoeukaryotic algae, key primary producers, require this compound as a precursor for vitamin B1 synthesis [, ].

Thiamine (Vitamin B1)

Relevance: Thiamine serves as a precursor to 4-methyl-5-thiazoleethanol in biological systems and food processing. Several studies demonstrate the formation of 4-methyl-5-thiazoleethanol from thiamine during Maillard reactions, contributing to desirable meaty flavors in food. [, , , ]

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

Relevance: Like 4-methyl-5-thiazoleethanol, HMP is a breakdown product of thiamine degradation. These two compounds are often studied together in the context of thiamine cycling and availability, particularly in marine environments. [, , ]

5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET)

Relevance: cHET, along with 4-methyl-5-thiazoleethanol and HMP, are crucial for understanding the complex dynamics of thiamine cycling in marine systems. These compounds serve as indicators of thiamine availability and biological activity in these environments. []

4-Amino-5-aminomethyl-2-methylpyrimidine (AmMP)

Relevance: Similar to 4-methyl-5-thiazoleethanol, AmMP belongs to the family of thiamine-related compounds (TRCs). Studying the distribution and abundance of these compounds provides insights into thiamine cycling and its ecological implications. []

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine

Compound Description: This compound is a cysteine derivative formed from thiamine through Maillard reactions. It contributes to the “kokumi” taste, a Japanese term describing a full-bodied, mouth-filling sensation. []

Relevance: This compound is a thiamine derivative with flavor-enhancing properties, similar to 4-methyl-5-thiazoleethanol. Both highlight the role of thiamine and its derivatives in generating desirable sensory attributes in food. []

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one

Compound Description: This compound is another thiamine derivative formed through Maillard reactions and contributes to “kokumi” taste perception. []

Relevance: Like 4-methyl-5-thiazoleethanol, this derivative showcases the potential of thiamine-based reactions in producing molecules with taste-modulating effects. []

2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine

Compound Description: This compound, formed through thiamine-based Maillard reactions, also contributes to the “kokumi” taste profile. []

Relevance: Similar to 4-methyl-5-thiazoleethanol, this molecule emphasizes the role of thiamine as a precursor to various flavor compounds with potential applications in food science. []

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide

Compound Description: This is a formamide derivative formed from thiamine, often detected in processed foods containing thiamine. []

Relevance: This compound, along with 4-methyl-5-thiazoleethanol, highlights the diverse array of molecules generated from thiamine during food processing. []

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a sulfur-containing heterocyclic compound with a potent roasted coffee aroma. []

Relevance: Similar to 4-methyl-5-thiazoleethanol, 2-furfurylthiol is recognized as a key aroma compound in food. Both contribute to the overall sensory experience and palatability of foods like dog food. []

Properties

CAS Number

137-00-8

Product Name

4-Methyl-5-thiazoleethanol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCO

Solubility

Soluble in water, ether, benzene, chloroform
Miscible at room temperature (in ethanol)

Synonyms

2-(4-Methyl-1,3-thiazol-5-yl)ethanol; 2-(4-Methyl-5-thiazolyl)ethanol; 2-(4-Methylthiazole-5-yl)ethanol; 4-Methyl-5-(2-hydroxyethyl)thiazole; 4-Methyl-5-(2-thiazoleethanol); 4-Methyl-5-(β-hydroxyethyl)thiazole; 4-Methyl-5-thiazoleethanol; 4-Methyl-5-

Canonical SMILES

CC1=C(SC=N1)CCO

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